molecular formula C12H8F2O2 B380441 2-Difluoromethoxy-naphthalene-1-carbaldehyde CAS No. 80395-32-0

2-Difluoromethoxy-naphthalene-1-carbaldehyde

Cat. No. B380441
Key on ui cas rn: 80395-32-0
M. Wt: 222.19g/mol
InChI Key: KHYFVIYUNAEOHW-UHFFFAOYSA-N
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Patent
US09394263B2

Procedure details

NaBH4 (255 mg, 6.73 mmol) was added to a suspension of 2-(difluoromethoxy)-1-naphthaldehyde (0.997 g, 4.49 mmol) in EtOH (29.9 mL). After 3 h the mixture was diluted with H2O, extracted with EtOAc, the combined extracts were washed with brine (200 mL), dried over Na2SO4, filtered, and the filtrate concentrated to give a residue that was purified by silica gel chromatography to provide (2-(difluoromethoxy)naphthalen-1-yl)methanol (387 mg, 39%) as an orange solid.
Name
Quantity
255 mg
Type
reactant
Reaction Step One
Quantity
0.997 g
Type
reactant
Reaction Step One
Name
Quantity
29.9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[F:3][CH:4]([F:18])[O:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]=1[CH:16]=[O:17]>CCO.O>[F:3][CH:4]([F:18])[O:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]=1[CH2:16][OH:17] |f:0.1|

Inputs

Step One
Name
Quantity
255 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0.997 g
Type
reactant
Smiles
FC(OC1=C(C2=CC=CC=C2C=C1)C=O)F
Name
Quantity
29.9 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
the combined extracts were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue that
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=C(C2=CC=CC=C2C=C1)CO)F
Measurements
Type Value Analysis
AMOUNT: MASS 387 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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